
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B cell receptor signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.
Mecanismo De Acción
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote B cell survival and proliferation. This results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK and spare other kinases, leading to fewer off-target effects. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, its limitations include the potential for drug resistance and the need for further optimization to improve its efficacy and safety.
Direcciones Futuras
There are several future directions for the development of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to overcome resistance, and the exploration of novel targets in the B cell receptor signaling pathway. Additionally, the potential applications of BTK inhibitors in other diseases, such as autoimmune disorders, are also being investigated.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with benzaldehyde, followed by the reaction with tert-butyl isocyanide and phenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting BTK signaling and inducing apoptosis in B cells, leading to the suppression of tumor growth.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-9-8-10-21-17-22(26(31)29-25(19)21)18-30(24-11-6-5-7-12-24)27(32)20-13-15-23(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBQYSRXZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


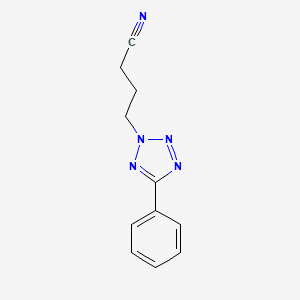
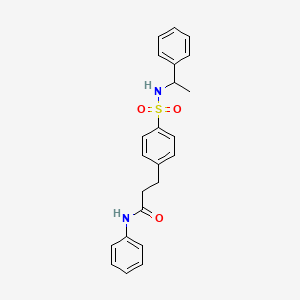
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
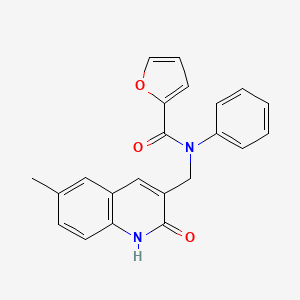
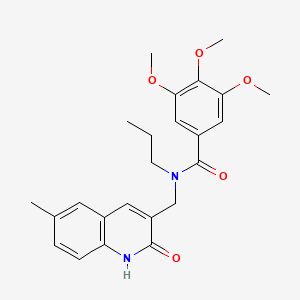
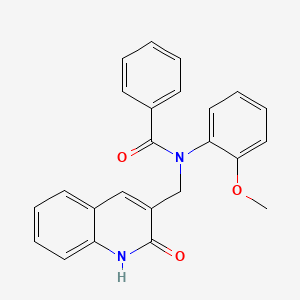
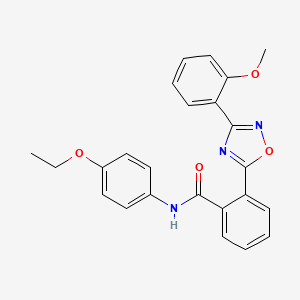
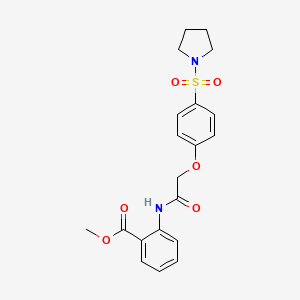
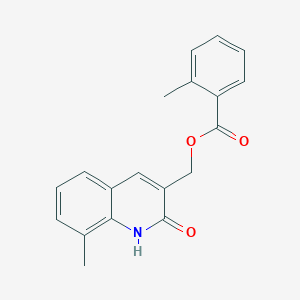
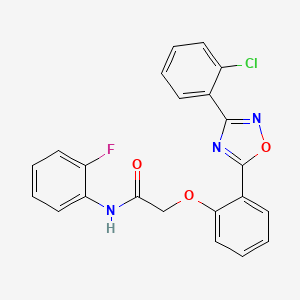
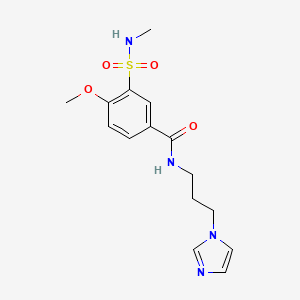
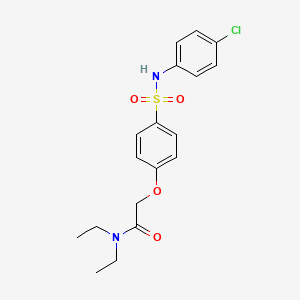
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)